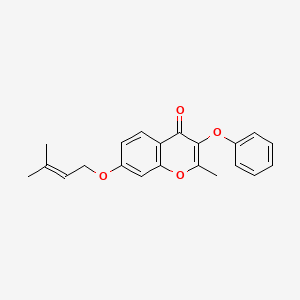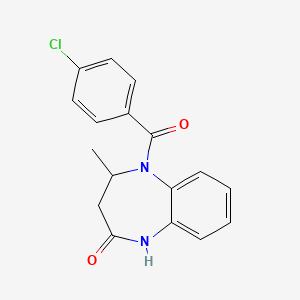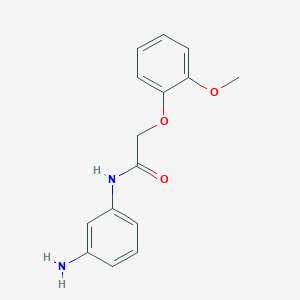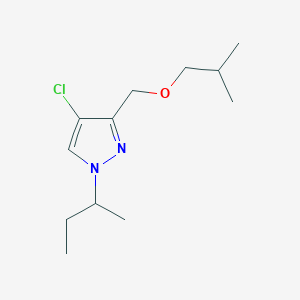![molecular formula C22H18N2O2S B2799668 N-(4-ethoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 313662-00-9](/img/structure/B2799668.png)
N-(4-ethoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-ethoxybenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . They are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of “N-(4-ethoxybenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide” involves several steps . The yield was reported to be 65%, and the compound was characterized using 1H NMR (DMSO-d6, 500 MHz), 13C NMR (DMSO-d6, 125 MHz), and MS (ESI) techniques .Molecular Structure Analysis
The molecular structure of “N-(4-ethoxybenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide” was confirmed by spectroanalytical data (NMR, IR, and elemental) and its physicochemical properties . The compound’s structure was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-ethoxybenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide” were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .科学的研究の応用
Synthesis and Diuretic Activity
A series of compounds structurally related to N-(4-ethoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide were synthesized and evaluated for diuretic activity. Among these, a specific compound was identified as a promising candidate due to its significant diuretic effects in vivo, showcasing the potential therapeutic applications of these compounds in managing conditions requiring diuresis (Yar & Ansari, 2009).
Anticancer Evaluation
Another study focused on the design, synthesis, and evaluation of anticancer activities of thiazole derivatives. These compounds demonstrated moderate to excellent anticancer activities against various cancer cell lines, suggesting their potential as lead compounds for developing new anticancer therapies (Ravinaik et al., 2021).
Fluorescent Dyes and Photochemical Properties
N-Ethoxycarbonylpyrene- and perylene thioamides, related to the core structure of interest, were utilized as building blocks in synthesizing fluorescent dyes. These compounds displayed a range of fluorescence emissions, indicating their potential use in developing new fluorescent materials for various applications, including sensors and imaging agents (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Cytotoxic and Antimicrobial Activities
Further research into benzothiazole derivatives including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides revealed significant cytotoxicity against several cancer cell lines and moderate inhibitory effects on bacterial growth. These findings highlight the dual potential of these compounds in cancer therapy and as antimicrobial agents (Nam et al., 2010).
Efficient Synthesis Methods
Another study presented an efficient method for synthesizing 2-aminothiazole-5-carbamides, which are crucial intermediates in producing anticancer drugs like dasatinib. This new synthesis route offers an improved approach to developing such therapeutic agents, demonstrating the chemical versatility and potential pharmaceutical applications of thiazole derivatives (Chen et al., 2009).
作用機序
Target of Action
Similar compounds with a thiazole core have been reported to exhibit antibacterial activity , anti-inflammatory properties , and cytotoxicity against certain cancer cell lines .
Mode of Action
For instance, some thiazole derivatives have been found to display antibacterial activity by creating pores in bacterial cell membranes .
Biochemical Pathways
Similar compounds have been found to inhibit the cyclooxygenase enzymes cox-1 and cox-2, which play a crucial role in the inflammatory response .
Result of Action
Similar compounds have been reported to exhibit potent antibacterial activity against both gram-negative and gram-positive bacteria . They have also shown anti-inflammatory properties by inhibiting albumin denaturation .
特性
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-2-26-18-9-6-10-19-20(18)23-22(27-19)24-21(25)17-13-11-16(12-14-17)15-7-4-3-5-8-15/h3-14H,2H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYCBFBRTGULMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-(2,5-dioxo-6-phenethyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2799589.png)

![N-Prop-2-ynyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]but-2-yn-1-amine](/img/structure/B2799592.png)
![3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2799593.png)

![[(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/no-structure.png)
![1-[4-(1-Adamantyl)phenoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2799598.png)


![tert-Butyl (2-oxospiro[3.5]nonan-7-yl)carbamate](/img/structure/B2799605.png)


![(Z)-ethyl 1-butyl-5-oxo-2-((3-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2799608.png)
